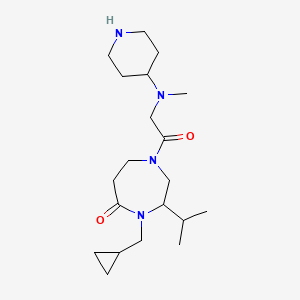
3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole, also known as BMD-5, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMD-5 is a heterocyclic compound that contains a benzodioxole ring and an oxadiazole ring.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In animal studies, this compound has been found to have a half-life of approximately 2 hours and is rapidly eliminated from the body. This compound has also been shown to have good solubility in water and organic solvents, which makes it suitable for use in various applications.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its low toxicity, which makes it suitable for use in cell culture studies and animal studies. This compound also has good solubility in water and organic solvents, which makes it easy to handle and use in various applications. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can limit its availability for use in large-scale experiments.
Future Directions
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole. One direction is to investigate its potential applications in other fields, such as nanotechnology and biotechnology. This compound has been shown to have good solubility and low toxicity, which makes it a promising candidate for use in the synthesis of nanoparticles and biomaterials. Another direction is to study the structure-activity relationship of this compound, which can provide insights into its mechanism of action and potential applications. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which can provide valuable information for its potential use in clinical settings.
Synthesis Methods
The synthesis method of 3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole involves the reaction of 3-(1,3-benzodioxol-5-yl)-5-bromo-1,2,4-oxadiazole with 3-methylphenylboronic acid in the presence of a palladium catalyst. This reaction leads to the formation of this compound as a white solid with a yield of approximately 50%.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been investigated for its anticancer and antitumor properties. In material science, this compound has been used as a building block for the synthesis of functional materials, such as liquid crystals and organic semiconductors. In organic electronics, this compound has been studied for its potential use as a hole transport material in organic photovoltaic devices.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-3-2-4-12(7-10)16-17-15(18-21-16)11-5-6-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAUSMCYMDRKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5356967.png)
![4-[4-(4-morpholinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5356969.png)
![N-cyclopropyl-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5356970.png)
![6-[3-(hydroxymethyl)phenyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5356985.png)
![5-bromo-N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide](/img/structure/B5356991.png)


![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5357008.png)
![4-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5357011.png)
![1-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclopentanol](/img/structure/B5357020.png)
![methyl 2-(5-{3-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5357027.png)
![2-chloro-6-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-isopropylbenzoate](/img/structure/B5357030.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5357036.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-diethyl-1-piperidinecarboxamide](/img/structure/B5357042.png)